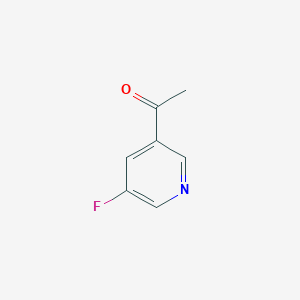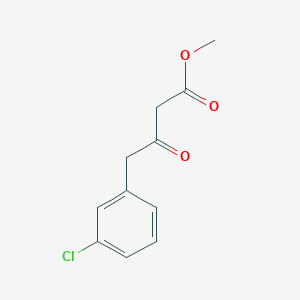
3-氧代-4-(3-氯苯基)丁酸甲酯
描述
“Methyl 3-oxo-4-(3-chlorophenyl)butanoate” is a chemical compound that belongs to the family of beta-keto esters. It has a molecular weight of 226.66 . The IUPAC name for this compound is methyl 4-(3-chlorophenyl)-3-oxobutanoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-oxo-4-(3-chlorophenyl)butanoate” is 1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.科学研究应用
有机合成与药物化学
该化合物作为有机合成中的通用中间体,尤其是在构建具有潜在药理活性的复杂分子方面发挥着重要作用。 例如,它可用于合成哌嗪衍生物,由于其能够增强药代动力学特性,因此在药物中普遍存在 。这些衍生物在治疗多种疾病方面具有应用,包括抗组胺药、抗寄生虫药、抗真菌药、抗菌药、抗病毒药、抗精神病药、抗抑郁药、抗炎药、抗凝血药、抗肿瘤药和抗糖尿病药。
材料科学
该化合物的化学结构有利于修饰,使其成为开发新材料的候选者。 例如,该化合物的衍生物可用于合成有机半导体,或作为有机发光二极管 (OLED) 的组成部分,从而推动电子和光电子器件的进步 .
神经药理学
鉴于该化合物在合成哌嗪衍生物方面的潜在作用,可以探索其在开发针对帕金森病和阿尔茨海默病等神经系统疾病的药物中的应用。 能够创造能够跨越血脑屏障的分子,为神经药理学领域的新治疗方法开辟了可能性 .
安全和危害
作用机制
Target of Action
It’s known to react with symmetric allylic diacetates or dicarbonates .
Mode of Action
The compound interacts with its targets through a chemical reaction. In the presence of a palladium catalyst, it reacts with symmetric allylic diacetates or dicarbonates to give dihydrofurans .
Biochemical Pathways
The production of dihydrofurans suggests it may influence pathways involving these compounds .
Result of Action
The generation of dihydrofurans could suggest potential impacts on cellular processes involving these compounds .
Action Environment
The requirement of a palladium catalyst for its reaction suggests that the presence of specific catalysts in the environment could influence its action .
生化分析
Biochemical Properties
Methyl 3-oxo-4-(3-chlorophenyl)butanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans . This reaction highlights its role in organic synthesis, particularly in the formation of complex molecular structures. The compound’s interaction with enzymes and proteins can lead to the formation of new chemical bonds, facilitating various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-oxo-4-(3-chlorophenyl)butanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors . The long-term effects of the compound on cellular function can vary depending on its concentration and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to significant changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of Methyl 3-oxo-4-(3-chlorophenyl)butanoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings highlight the importance of determining the appropriate dosage for specific applications to minimize potential adverse effects.
Metabolic Pathways
Methyl 3-oxo-4-(3-chlorophenyl)butanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels within the cell. For instance, its interaction with specific enzymes can lead to the production of intermediate compounds that participate in further biochemical reactions . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of Methyl 3-oxo-4-(3-chlorophenyl)butanoate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Additionally, the compound’s distribution within tissues can vary depending on its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
Methyl 3-oxo-4-(3-chlorophenyl)butanoate exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity. For instance, the compound’s presence in the mitochondria can influence mitochondrial function and energy production, while its localization in the nucleus can affect gene expression and cellular regulation.
属性
IUPAC Name |
methyl 4-(3-chlorophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFLZWMDSJSEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thieno[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1390136.png)

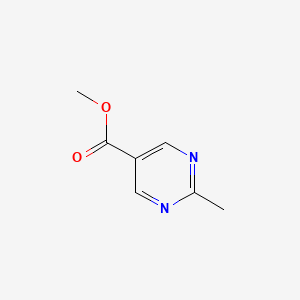
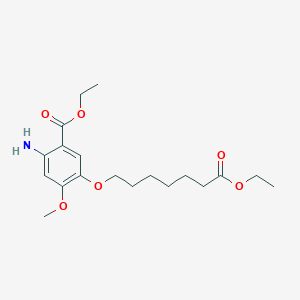
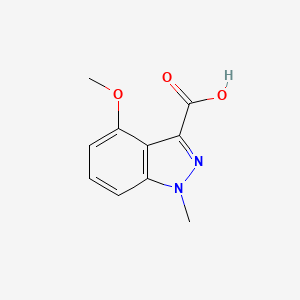


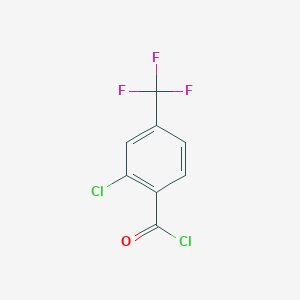
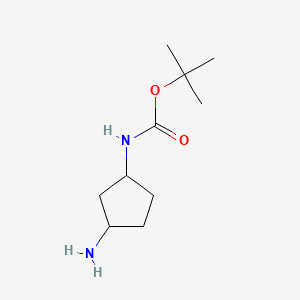
![Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B1390149.png)
